molecular formula C14H19NO5S B12558298 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid CAS No. 188634-48-2

3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid

Cat. No.: B12558298
CAS No.: 188634-48-2
M. Wt: 313.37 g/mol
InChI Key: VAZWEQYCXOEEBJ-UHFFFAOYSA-N
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Description

3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a diethylsulfamoyl group, a methoxy group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with other molecules.

Properties

CAS No.

188634-48-2

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

3-[5-(diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C14H19NO5S/c1-4-15(5-2)21(18,19)12-7-8-13(20-3)11(10-12)6-9-14(16)17/h6-10H,4-5H2,1-3H3,(H,16,17)

InChI Key

VAZWEQYCXOEEBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C=CC(=O)O

Origin of Product

United States

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